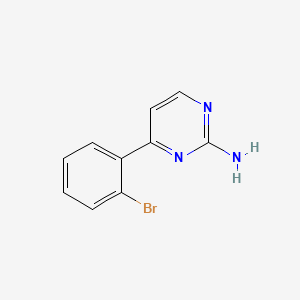

4-(2-Bromophényl)pyrimidin-2-amine

Vue d'ensemble

Description

“4-(2-Bromophenyl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides trifluoromethylated pyrimidines in very good yields via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .Molecular Structure Analysis

The molecular structure of “4-(2-Bromophenyl)pyrimidin-2-amine” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The reactions of pyrimidines are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Bromophenyl)pyrimidin-2-amine” include a molecular weight of 250.1 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique

Applications antifibrotiques

4-(2-Bromophényl)pyrimidin-2-amine : des dérivés ont été synthétisés et évalués pour leurs activités antifibrotiques. Ces composés se sont avérés prometteurs pour inhiber l'expression du collagène et de l'hydroxyproline dans les milieux de culture cellulaire, indiquant un potentiel en tant que nouveaux médicaments antifibrotiques .

Activités anti-inflammatoires

Les dérivés de pyrimidine, y compris ceux liés à la This compound, présentent des effets anti-inflammatoires significatifs. Ils agissent en inhibant l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase inductible d'oxyde nitrique, le facteur de nécrose tumorale-α et le facteur nucléaire κB .

Potentiel anticancéreux

Certaines pyrimidines ont démontré un fort potentiel antiprolifératif contre les lignées cellulaires cancéreuses du carcinome colorectal humain. Elles présentent une meilleure puissance que les médicaments de référence et peuvent servir de pistes pour la conception rationnelle de médicaments .

Applications en chimie des matériaux

Les composés fonctionnalisés par la pyrimidine, y compris la This compound, trouvent des applications en chimie des matériaux, en particulier dans les dispositifs de capture de lumière et les fils moléculaires .

Synthèse de bibliothèques de composés hétérocycliques

La portion pyrimidine est une structure privilégiée en chimie médicinale. Les composés contenant la pyrimidine comme noyau présentent des activités biologiques et pharmaceutiques diverses, ce qui les rend précieux pour la construction de bibliothèques de nouveaux composés hétérocycliques présentant des activités biologiques potentielles .

Effets pharmacologiques

Les dérivés de pyrimidine sont connus pour une large gamme d'effets pharmacologiques, notamment des activités antioxydantes, antibactériennes, antivirales, antifongiques et antituberculeuses. La polyvalence structurelle de la pyrimidine permet le développement de composés présentant des profils pharmacologiques variés et puissants .

Mécanisme D'action

Target of Action

Pyrimidine functionalized compounds, which include 4-(2-bromophenyl)pyrimidin-2-amine, are known to possess diverse bioactivities . They have been found to have medicinal value and applications in material chemistry .

Mode of Action

It’s worth noting that pyrimidine derivatives often exert their effects through various mechanisms, including inhibiting protein kinases .

Biochemical Pathways

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-(2-Bromophenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages, including its low cost, its ease of synthesis, and its versatility. Additionally, its ability to act as a competitive inhibitor of acetylcholinesterase makes it an ideal tool for studying the biochemical and physiological effects of drugs. However, there are also some limitations to its use in laboratory experiments, such as its potential for toxicity and its limited stability in solution.

Orientations Futures

The potential future directions for 4-(2-Bromophenyl)pyrimidin-2-amine are numerous and include the development of new drugs and therapies, the study of its mechanism of action, and the investigation of its effects on other enzymes and receptors. Additionally, 4-(2-Bromophenyl)pyrimidin-2-amine could be used to study the effects of drugs on the central nervous system, as well as its effects on other physiological processes. Additionally, further research could be conducted on the potential toxicity of 4-(2-Bromophenyl)pyrimidin-2-amine and its stability in solution. Finally, 4-(2-Bromophenyl)pyrimidin-2-amine could be used in the development of new diagnostic tools and treatments for various diseases.

Safety and Hazards

The safety information for “4-(2-Bromophenyl)pyrimidin-2-amine” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-(2-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWKKYYDONJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699102 | |

| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99073-95-7 | |

| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)

![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)

![1-[4-(Benzyloxy)phenyl]-2-[(4-phenylbutan-2-YL)amino]propan-1-one](/img/structure/B1504567.png)

![2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B1504570.png)

![2,5-Bis[(4-butoxyphenyl)methoxy]benzoic acid](/img/structure/B1504571.png)